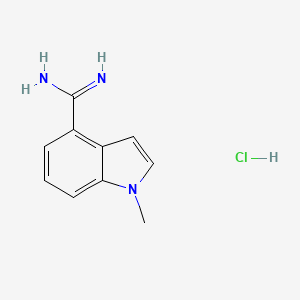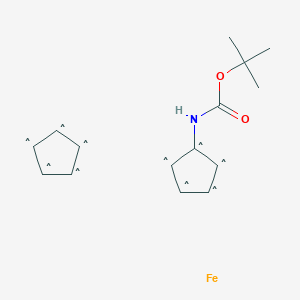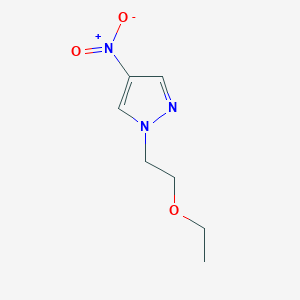![molecular formula C12H17ClF3N B6361670 (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 912290-75-6](/img/structure/B6361670.png)
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a useful research compound. Its molecular formula is C12H17ClF3N and its molecular weight is 267.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.1001617 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
A comprehensive review by Munro et al. (1999) assesses the formation, environmental fate, mammalian, and ecotoxicity of chemical warfare (CW) agent degradation products. While not directly mentioning the compound , this study highlights the significance of understanding the environmental and health impacts of chemical agents and their degradation by-products, which can include a wide range of chemical structures similar to "(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride" (Munro et al., 1999).
Synthesis and Structural Properties of Novel Chemical Compounds
The work by Issac and Tierney (1996) explores the synthesis, spectroscopic, and structural properties of novel substituted chemical compounds, providing insights into the chemical reactivity and potential applications of complex organic molecules. This research underpins the importance of synthetic chemistry in developing new compounds with potential applications in various industries, including pharmaceuticals and materials science (Issac & Tierney, 1996).
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) critically review the development and application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This study illustrates the utility of amine-functionalized materials in environmental remediation, potentially encompassing compounds with structures similar to "this compound" for targeting specific pollutants (Ateia et al., 2019).
Chemistry and Applications of Heterocyclic Compounds
Gomaa and Ali (2020) review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing its application in the synthesis of heterocycles. This work showcases the broad potential of heterocyclic compounds in synthesizing new materials and pharmaceuticals, reflecting on the versatile roles that similar compounds to "this compound" might play in scientific research (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTHTBHPUPXIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B6361599.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)
amine hydrochloride](/img/structure/B6361611.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
